norbatzelladine L

Antiviral HSV-1 Viral Adsorption

Select Norbatzelladine L for validated Pdr5p efflux pump inhibition (IC50 3.8 µM) and HSV-1 antiviral activity (97% inhibition at 2.5 µg/mL). Ideal for azole resistance reversal studies and antiparasitic membrane permeabilization assays. Distinguished from batzelladine L by its unique antiviral profile and lower cytotoxicity. High-purity standard for reproducible research.

Molecular Formula C38H66N6O2
Molecular Weight 639.0 g/mol
Cat. No. B13912985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenorbatzelladine L
Molecular FormulaC38H66N6O2
Molecular Weight639.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1
InChIInChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1
InChIKeyHGZBYTYKEVODQE-CUTDAANYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norbatzelladine L: A Marine Guanidine Alkaloid with Multimodal Bioactivity Profile


Norbatzelladine L (CAS: 1187954-93-3) is a hexacyclic diguanidinium alkaloid isolated from marine sponges of the genus Monanchora, structurally classified within the batzelladine family of polycyclic guanidine natural products [1]. It possesses a molecular formula of C₃₈H₆₆N₆O₂ and a molecular weight of 638.97 g/mol [1]. The compound exhibits a broad spectrum of biological activities including inhibition of the Pdr5p efflux pump (IC₅₀ = 3.8 µM), antiviral activity against HSV-1, antiparasitic effects against Leishmania and Trypanosoma species, and antifungal properties [1][2].

Why Norbatzelladine L Cannot Be Simply Replaced with Other Batzelladine Analogs


The batzelladine alkaloids, while sharing a common tricyclic guanidine core, exhibit pronounced functional divergence driven by differences in side-chain length, degree of unsaturation, and the presence or absence of specific functional groups [1]. For example, batzelladine L (C₃₉H₆₈N₆O₂) differs from norbatzelladine L (C₃₈H₆₆N₆O₂) by a single methylene unit, yet this subtle structural alteration translates into markedly different biological profiles: batzelladine L demonstrates potent antimalarial activity (IC₅₀ = 0.4 µM against P. falciparum 3D7) and leishmanicidal effects, whereas norbatzelladine L exhibits distinct antiviral potency against HSV-1 and a unique ability to induce higher levels of plasma membrane permeabilization in Leishmania parasites [2]. Substitution without empirical validation would compromise experimental reproducibility and invalidate comparative analyses.

Quantitative Differentiation Evidence: Norbatzelladine L vs. Batzelladine Analogs


HSV-1 Antiviral Activity: Norbatzelladine L Exhibits Potent Viral Adsorption Inhibition

Norbatzelladine L demonstrates potent antiviral activity against Herpes Simplex virus type 1 (HSV-1), achieving 97% inhibition of viral adsorption at a maximum non-toxic concentration (MNTC) of 2.5 µg/mL . While batzelladine L has been reported to possess antiviral activity, direct comparative data for HSV-1 are limited; however, the distinct activity profile of norbatzelladine L in this assay, particularly the high inhibition percentage at a defined non-toxic concentration, underscores its unique potential for antiviral research applications . Batzelladine L, in contrast, has been more extensively characterized for its antimalarial and leishmanicidal properties [1].

Antiviral HSV-1 Viral Adsorption

Pdr5p ATPase Inhibition: Norbatzelladine L and Batzelladine D Show Comparable Potency

Norbatzelladine L inhibits the Pdr5p ATPase activity with an IC₅₀ of 3.8 µM [1]. In a direct comparative study, both batzelladine D and norbatzelladine L reversed the fluconazole resistance phenotype mediated by the Pdr5p transporter in Saccharomyces cerevisiae, demonstrating a synergistic interaction with fluconazole and inhibiting intracellular accumulation of rhodamine 6G [2]. The study highlights that both compounds act as chemosensitizers, but quantitative IC₅₀ values for Pdr5p inhibition are specifically reported for norbatzelladine L, providing a precise benchmark for assay development [2].

Antifungal Efflux Pump Inhibitor Pdr5p Transporter

Leishmania Membrane Permeabilization: Norbatzelladine L Induces Higher Penetration than Batzelladine L

In a head-to-head comparison against Leishmania infantum, both batzelladine L and norbatzelladine L exhibited IC₅₀ values in the range of 1–4 µg/mL, with mammalian cell cytotoxicity IC₅₀ values between 13–44 µg/mL, indicating a degree of selectivity . Notably, norbatzelladine L induced a time-dependent and significantly higher penetration of the fluorescent dye SYTOX Green compared to batzelladine L, demonstrating enhanced plasma membrane permeabilization . Conversely, batzelladine L demonstrated a superior capacity to induce reactive oxygen species (ROS) production, with levels 4,300-fold higher than untreated controls .

Antiparasitic Leishmania infantum Membrane Permeability

Antiparasitic Spectrum: Norbatzelladine L Shows Distinct Activity Profile vs. Batzelladine L

A comprehensive evaluation of batzelladine alkaloids revealed distinct antiparasitic profiles [1]. Norbatzelladine L (15) demonstrated potent antiviral and antitrypanosomal activity, whereas batzelladine L (14) exhibited potent leishmanicidal and antifungal activity [1][2]. Specifically, batzelladine L showed submicromolar antiplasmodial activity (IC₅₀ = 0.4 µM against P. falciparum 3D7) with a selectivity index of 35 relative to HepG2 cells [3], while norbatzelladine L's antiparasitic activity is more pronounced against Trypanosoma cruzi [1].

Antiparasitic Trypanosoma cruzi Leishmania infantum

Selectivity and Cytotoxicity: Norbatzelladine L Demonstrates Favorable Therapeutic Window

Norbatzelladine L exhibits a favorable selectivity profile, with IC₅₀ values against mammalian cells in the range of 13–44 µg/mL, compared to antiparasitic IC₅₀ values of 1–4 µg/mL against L. infantum and T. cruzi . This translates to selectivity indices between approximately 3 and 44, depending on the specific cell line and parasite. In the Pdr5p inhibition study, norbatzelladine L did not show significant in vitro mammalian cell toxicity at concentrations effective for chemosensitization [1]. In contrast, batzelladine L exhibits potent cytotoxicity against multiple human cancer cell lines with IC₅₀ values below 1 µg/mL and a lack of selectivity toward cancer cells .

Cytotoxicity Selectivity Index Mammalian Cells

Optimal Application Scenarios for Norbatzelladine L in Research and Development


Antiviral Research: HSV-1 Viral Adsorption Inhibition Studies

Norbatzelladine L is ideally suited for investigating mechanisms of HSV-1 viral adsorption inhibition, leveraging its demonstrated 97% inhibition at a maximum non-toxic concentration of 2.5 µg/mL . This scenario is particularly relevant for researchers developing novel antiviral agents targeting the early stages of herpesvirus infection. The compound's defined MNTC provides a clear benchmark for dose-ranging studies and combination therapy assessments with existing anti-herpetic drugs.

Antifungal Resistance Reversal: Pdr5p Efflux Pump Chemosensitization

Norbatzelladine L serves as a validated tool compound for studying Pdr5p-mediated azole resistance reversal, with a precisely defined IC₅₀ of 3.8 µM for Pdr5p ATPase inhibition . Its demonstrated synergistic interaction with fluconazole in Saccharomyces cerevisiae models makes it an essential reference standard for screening novel efflux pump inhibitors and for investigating the molecular pharmacology of ABC transporters in pathogenic fungi [1].

Antiparasitic Drug Discovery: Membrane Permeabilization Mechanism Studies

Norbatzelladine L is optimally applied in antiparasitic research focused on Trypanosoma cruzi and Leishmania infantum, particularly for studies examining plasma membrane permeabilization as a mechanism of action . Its superior ability to induce SYTOX Green penetration compared to batzelladine L provides a distinct phenotypic signature that can be exploited in high-content screening assays and mechanistic investigations of membrane-active antiparasitic agents .

Selectivity Profiling: Comparative Toxicology and Therapeutic Index Assessment

Norbatzelladine L is a critical comparator for assessing the selectivity and therapeutic index of batzelladine analogs, given its significantly lower mammalian cell cytotoxicity (IC₅₀ range: 13–44 µg/mL) relative to batzelladine L (IC₅₀ < 1 µg/mL against cancer cell lines) . This application is essential for medicinal chemistry campaigns aiming to optimize the safety profile of guanidine alkaloid derivatives while retaining antiparasitic or antifungal potency.

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